An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine
An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Phenylpropyl)pyridine is an aromatic heterocyclic organic compound that belongs to the class of pyridines and their derivatives. It is characterized by a pyridine (B92270) ring substituted at the second position with a 3-phenylpropyl group. This compound serves as a versatile building block in organic synthesis, with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety information.
Chemical and Physical Properties
2-(3-Phenylpropyl)pyridine is typically a colorless to clear yellow liquid under standard conditions. It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and fats.[1]
Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3-phenylpropyl)pyridine[2] |
| CAS Number | 2110-18-1[2] |
| Molecular Formula | C₁₄H₁₅N[3] |
| Molecular Weight | 197.28 g/mol [3] |
| InChI Key | JJJPNTQYUJPWGQ-UHFFFAOYSA-N[3] |
| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2[2] |
| Synonyms | Pyridine, 2-(3-phenylpropyl)-; alpha-(3-Phenylpropyl)pyridine; Cortex pyridine[2] |
Physicochemical Data
| Property | Value |
| Boiling Point | 142-143 °C @ 1 mmHg |
| Density | 1.012-1.018 g/mL @ 25 °C[2] |
| Refractive Index | 1.558-1.563 (n20/D)[2] |
| LogP | 3.590[2] |
| Flash Point | 100 °C (212 °F) |
| Solubility | Insoluble in water; Soluble in ethanol and fats.[1] |
Spectroscopic Data
NMR Spectroscopy
The following are the ¹H and ¹³C NMR spectral data for 2-(3-Phenylpropyl)pyridine.
¹H NMR (500 MHz, CDCl₃): [4]
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δ 8.56 (d, J = 4.2 Hz, 1H): Pyridine H-6
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δ 7.60 (dt, J = 7.6, 1.8 Hz, 1H): Pyridine H-4
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δ 7.32-7.29 (m, 2H): Phenyl H-2', H-6'
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δ 7.23-7.19 (m, 3H): Phenyl H-3', H-4', H-5'
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δ 7.16 (d, J = 7.6 Hz, 1H): Pyridine H-3
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δ 7.13-7.11 (m, 1H): Pyridine H-5
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δ 2.86 (t, J = 7.8 Hz, 2H): Propyl H-1
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δ 2.72 (t, J = 7.8 Hz, 2H): Propyl H-3
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δ 2.14-2.07 (m, 2H): Propyl H-2
¹³C NMR (125 MHz, CDCl₃): [4]
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δ 162.0: Pyridine C-2
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δ 149.3: Pyridine C-6
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δ 142.2: Phenyl C-1'
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δ 136.3: Pyridine C-4
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δ 128.5: Phenyl C-2', C-6'
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δ 128.3: Phenyl C-3', C-5'
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δ 125.8: Phenyl C-4'
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δ 122.8: Pyridine C-3
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δ 121.0: Pyridine C-5
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δ 37.9: Propyl C-1
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δ 35.6: Propyl C-3
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δ 31.5: Propyl C-2
Mass Spectrometry
Mass spectrometry data for 2-(3-Phenylpropyl)pyridine is available through various techniques, including GC-MS, MS-MS, and LC-MS.[2] The compound has a monoisotopic mass of 197.120449485 u.
Infrared (IR) Spectroscopy
FTIR and ATR-IR spectra have been recorded for 2-(3-Phenylpropyl)pyridine.[2] Key vibrational frequencies would include those associated with the aromatic C-H stretching of both the pyridine and phenyl rings, C=C and C=N stretching within the aromatic systems, and C-H stretching and bending of the propyl chain.
Synthesis and Experimental Protocols
The synthesis of 2-alkylpyridines can be achieved through several methods. A common approach involves the alkylation of a pre-functionalized pyridine ring. One plausible and effective method is the reaction of a picolyllithium species with an appropriate electrophile.
Synthesis of 2-(3-Phenylpropyl)pyridine
A potential synthetic route involves the deprotonation of 2-picoline (2-methylpyridine) to form 2-picolyllithium, followed by reaction with a 2-phenylethyl halide, such as 1-bromo-2-phenylethane.
Reaction Scheme:
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Deprotonation of 2-Picoline: 2-Picoline is reacted with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the 2-picolyllithium anion.
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Alkylation: The resulting nucleophilic anion is then reacted with 1-bromo-2-phenylethane. The picolyl anion displaces the bromide ion in an Sₙ2 reaction to form the C-C bond, yielding 2-(3-phenylpropyl)pyridine.
Detailed Experimental Protocol (Illustrative)
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Materials and Equipment:
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2-Picoline (freshly distilled)
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n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-2-phenylethane
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Anhydrous tetrahydrofuran (B95107) (THF)
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Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
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Cooling bath (dry ice/acetone)
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
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A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon) is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.
-
Freshly distilled 2-picoline (1.0 equivalent) is added to the cooled THF.
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n-Butyllithium (1.05 equivalents) is added dropwise to the solution via a syringe or dropping funnel, maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the picolyllithium anion. The mixture is stirred at this temperature for 30-60 minutes.
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A solution of 1-bromo-2-phenylethane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for an hour and then gradually warmed to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
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The aqueous layer is extracted three times with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-(3-phenylpropyl)pyridine.
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Synthesis Workflow Diagram
Applications
2-(3-Phenylpropyl)pyridine is a compound with diverse applications stemming from its chemical structure.
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Flavor and Fragrance: It is used as a flavoring agent in foods and as a component in fragrances.[2] It is reported to have a green, vegetative taste profile.
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Pharmaceutical and Medicinal Chemistry: As a substituted pyridine, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The pyridine motif is a common scaffold in drug discovery.
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Agrochemicals: It is also utilized in the development of new agrochemicals.
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Material Science: The compound can be incorporated into polymer formulations to enhance their properties.
Safety and Handling
2-(3-Phenylpropyl)pyridine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
